1-(2,3-Dichlorophenyl)-8-fluoronaphthalene
Description
Contextualizing Fluorinated Dichlorophenyl-Substituted Naphthalene (B1677914) Architectures
Fluorinated and chlorinated aromatic compounds are of significant interest in medicinal chemistry and materials science. The introduction of halogen atoms can profoundly influence a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and electronic characteristics.
In the context of naphthalene architectures, the presence of both fluorine and chlorine atoms, as well as a bulky dichlorophenyl group, suggests a molecule with tailored properties. Fluorine, being the most electronegative element, can alter the electron density of the naphthalene ring system and participate in unique non-covalent interactions. The dichlorophenyl group, on the other hand, introduces significant steric bulk and additional electronic effects, which can influence the molecule's conformation and intermolecular interactions.
The specific substitution pattern in 1-(2,3-Dichlorophenyl)-8-fluoronaphthalene is particularly noteworthy. The placement of the dichlorophenyl group at the 1-position and the fluorine atom at the 8-position creates a congested peri-substitution pattern. This steric hindrance can lead to restricted rotation around the carbon-carbon single bond connecting the naphthalene and phenyl rings, potentially resulting in atropisomerism—a form of chirality arising from hindered rotation.
Significance of Polycyclic Aromatic Hydrocarbons in Contemporary Chemical Research
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. wikipedia.org They are ubiquitous in the environment, being formed from the incomplete combustion of organic materials. wikipedia.org In contemporary chemical research, PAHs are valued for their unique electronic and photophysical properties.
The extended π-systems of PAHs make them suitable for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). youtube.com The ability to tune the electronic properties of PAHs through the introduction of functional groups is a key area of research. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the HOMO and LUMO energy levels of the molecule, thereby affecting its charge transport and light-emitting properties.
Furthermore, the rigid and planar structures of many PAHs make them ideal building blocks for supramolecular chemistry and the construction of complex molecular architectures. thieme-connect.com The study of PAHs also extends to their biological activity, as some members of this class are known carcinogens, while others are being investigated for potential therapeutic applications. nih.gov
Overview of Academic Inquiry into Functionalized Naphthalene Systems
Naphthalene, the simplest PAH, serves as a versatile scaffold for the development of a wide range of functionalized molecules. thieme-connect.com The two distinct positions for substitution on the naphthalene ring (α and β) allow for the synthesis of a vast number of isomers with different properties.
Academic inquiry into functionalized naphthalene systems is broad and multifaceted. In materials science, naphthalene derivatives are being explored for their use as organic semiconductors, fluorescent probes, and liquid crystals. researchgate.netnih.gov The development of core-substituted naphthalene diimides (NDIs), for example, has led to high-performance n-type organic semiconductors. nih.govepa.gov
In medicinal chemistry, the naphthalene scaffold is present in a number of approved drugs. lifechemicals.com Researchers are actively exploring new naphthalene derivatives for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The ability to readily modify the naphthalene core allows for the optimization of a compound's pharmacological profile. lifechemicals.com
The synthesis of functionalized naphthalenes is also a significant area of research. Chemists are continually developing new and efficient methods for the selective functionalization of the naphthalene ring system, including transition metal-catalyzed cross-coupling reactions and direct C-H functionalization. acs.org
Illustrative Data Tables
Table 1: Comparison of Physicochemical Properties of Related Aromatic Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Naphthalene | C₁₀H₈ | 128.17 | 80.26 | 218 |
| 1-Fluoronaphthalene | C₁₀H₇F | 146.16 | -1.9 | 215 |
| 1,2-Dichlorobenzene | C₆H₄Cl₂ | 147.00 | -17 | 180.5 |
| This compound | C₁₆H₉Cl₂F | 291.15 | Estimated >100 | Estimated >300 |
Note: The properties for this compound are estimated based on the increased molecular weight, polarity, and steric complexity compared to the simpler analogues.
Table 2: Potential Synthetic Approaches to Functionalized Naphthalenes
| Reaction Type | Description | Relevance to Target Compound |
| Suzuki Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. | Could be used to couple a 2,3-dichlorophenylboronic acid with 1-bromo-8-fluoronaphthalene (B1341870). |
| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. | Not directly applicable for the C-C bond formation in the target, but a key method for other functionalized naphthalenes. |
| Schiemann Reaction | A method for the synthesis of aryl fluorides from aryl amines via diazotization and subsequent thermal decomposition of the corresponding diazonium tetrafluoroborate (B81430). | A potential route to synthesize the 8-fluoronaphthalene precursor. patsnap.comchemicalbook.comgoogle.com |
| Direct C-H Arylation | A transition metal-catalyzed reaction that directly couples an aromatic C-H bond with an aryl halide. | A more atom-economical approach to potentially couple 8-fluoronaphthalene with 1,2,3-trichlorobenzene. |
Detailed Research Findings
While specific research on this compound is not available in the public domain, we can hypothesize about its potential research value based on its structure.
The primary area of interest for a molecule of this nature would likely be in materials science . The combination of a large, rigid aromatic system with multiple halogen substituents suggests that it could exhibit interesting photophysical and electronic properties. The fluorine atom could enhance electron-accepting properties, while the dichlorophenyl group would influence molecular packing in the solid state. These features are desirable for applications in organic electronics.
Another avenue of research would be in supramolecular chemistry . The sterically hindered nature of the molecule due to the peri-substitution could be exploited to create novel host-guest systems or to direct the self-assembly of complex architectures. The potential for atropisomerism also opens up possibilities in chiroptical materials and asymmetric catalysis.
From a synthetic chemistry perspective, the preparation of this compound would present a significant challenge, requiring a multi-step synthesis with careful control of regioselectivity. The development of an efficient synthetic route to this and related compounds would be a valuable contribution to the field.
Structure
3D Structure
Properties
Molecular Formula |
C16H9Cl2F |
|---|---|
Molecular Weight |
291.1 g/mol |
IUPAC Name |
1-(2,3-dichlorophenyl)-8-fluoronaphthalene |
InChI |
InChI=1S/C16H9Cl2F/c17-13-8-3-7-12(16(13)18)11-6-1-4-10-5-2-9-14(19)15(10)11/h1-9H |
InChI Key |
IFNYMHWXPNEYPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=C(C(=CC=C3)Cl)Cl)C(=CC=C2)F |
Origin of Product |
United States |
Synthetic Methodologies for 1 2,3 Dichlorophenyl 8 Fluoronaphthalene
Strategies for Directed Carbon-Carbon Bond Formation on the Naphthalene (B1677914) Core
The central challenge in synthesizing 1-(2,3-dichlorophenyl)-8-fluoronaphthalene lies in the creation of the aryl-naphthalene bond. Modern organic synthesis offers several powerful methods for achieving this transformation, with cross-coupling reactions being the most prominent and versatile.
Cross-Coupling Reactions for Aryl-Naphthalene Linkage Formation
The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely used method for the formation of carbon-carbon bonds between aromatic rings. researchgate.netnih.gov This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organohalide. For the synthesis of this compound, this would typically involve the reaction of 1-bromo-8-fluoronaphthalene (B1341870) with 2,3-dichlorophenylboronic acid. researchgate.net The general scheme for this reaction is as follows:
A representative Suzuki-Miyaura coupling reaction for the synthesis of this compound.
The advantages of the Suzuki-Miyaura reaction include its tolerance of a wide variety of functional groups, mild reaction conditions, and the commercial availability of a vast array of boronic acids. fujifilm.com The catalytic cycle involves the oxidative addition of the palladium catalyst to the aryl halide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the desired biaryl product. Other cross-coupling reactions such as Negishi (using an organozinc reagent) or Stille (using an organotin reagent) could also be employed, but the Suzuki-Miyaura reaction is often preferred due to the lower toxicity and higher stability of the organoboron reagents. researchgate.net
Precursor Design and Derivatization Approaches
The success of the cross-coupling strategy hinges on the availability of suitably functionalized precursors. For the synthesis of this compound, the key precursors are 1-bromo-8-fluoronaphthalene and 2,3-dichlorophenylboronic acid.
1-Bromo-8-fluoronaphthalene: This precursor provides the fluorinated naphthalene core with a bromine atom at the 1-position, which is the site of the cross-coupling reaction. wikipedia.org While commercially available, its synthesis can be achieved from 8-chloronaphthalen-1-amine (B1355594) via a Sandmeyer-type reaction. chemicalbook.comsigmaaldrich.combiosynth.com This involves diazotization of the amine followed by displacement with bromide, a common method for introducing bromine into an aromatic ring. chemicalbook.com
2,3-Dichlorophenylboronic Acid: This precursor provides the dichlorinated phenyl moiety. It is a commercially available reagent used in various synthetic applications, including as a reactant for Suzuki-Miyaura coupling reactions. fujifilm.comcoompo.combiosynth.comcymitquimica.com The synthesis of arylboronic acids can be achieved through several methods, including the reaction of a Grignard reagent or an aryllithium species with a trialkyl borate (B1201080) followed by hydrolysis. chemicalbook.com The presence of the two chlorine atoms on the phenyl ring influences its electronic properties and reactivity in the cross-coupling reaction. cymitquimica.com
Regioselective Introduction of Halogen Substituents
The precise placement of the chlorine and fluorine atoms is critical to the identity of the final compound. This regioselectivity is established during the synthesis of the precursors.
Principles of Site-Selective Chlorination on Phenyl Moieties
The 2,3-dichloro substitution pattern on the phenyl ring of the precursor, 2,3-dichlorophenylboronic acid, is typically achieved through electrophilic aromatic substitution on a substituted benzene (B151609) derivative. The directing effects of existing substituents on the benzene ring guide the position of the incoming chlorine atoms. The synthesis of dichlorinated anilines or benzenes, which can then be converted to the corresponding boronic acid, relies on established chlorination protocols. The regioselectivity of these reactions is governed by a combination of electronic and steric factors. nih.gov
Fluorination Strategies for Naphthalene Systems
The introduction of a fluorine atom onto the naphthalene core at the 8-position is a key synthetic step in the preparation of the 1-bromo-8-fluoronaphthalene precursor. A common method for the introduction of fluorine into an aromatic ring is the Balz-Schiemann reaction. acs.orgresearchgate.net This reaction involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, which is typically prepared from the corresponding amine. chemicalbook.comgoogle.comgoogle.compatsnap.com Alternative modern fluorination methods using electrophilic fluorinating reagents are also available and can offer improved yields and milder reaction conditions. researchgate.netoup.com The choice of fluorination strategy depends on the availability of starting materials and the desired scale of the synthesis.
Optimization of Reaction Parameters and Process Efficiency
For the Suzuki-Miyaura coupling of 1-bromo-8-fluoronaphthalene and 2,3-dichlorophenylboronic acid, several factors must be considered to maximize the yield and purity of the final product. These include the choice of palladium catalyst, ligand, base, and solvent.
| Parameter | Options and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) are common choices. The choice of catalyst can significantly impact reaction rate and yield. |
| Ligand | Phosphine-based ligands such as triphenylphosphine (B44618) (PPh₃) or more specialized biaryl phosphine (B1218219) ligands are often used to stabilize the palladium catalyst and facilitate the catalytic cycle. |
| Base | An inorganic base such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) is required to activate the boronic acid for transmetalation. The choice of base can influence the reaction rate and prevent side reactions. |
| Solvent | A mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution of the base is typically used. The solvent system must be able to dissolve both the organic and inorganic reactants. |
| Temperature | The reaction is typically heated to ensure a reasonable reaction rate. The optimal temperature will depend on the specific substrates and catalyst system used. |
| Reaction Time | The reaction progress should be monitored (e.g., by TLC or GC-MS) to determine the optimal reaction time and avoid the formation of degradation products. |
Table 1: Key Parameters for Optimization of the Suzuki-Miyaura Coupling Reaction.
The workup and purification of the final product are also critical for obtaining this compound in high purity. This typically involves an aqueous workup to remove the inorganic byproducts, followed by extraction with an organic solvent and purification by column chromatography.
By carefully selecting the synthetic strategy, designing and preparing the necessary precursors with the correct regiochemistry, and optimizing the key cross-coupling reaction, this compound can be synthesized efficiently and with high purity.
Influence of Catalytic Systems and Ligand Design
The choice of the palladium catalyst and its associated ligands is paramount in directing the efficiency and selectivity of the Suzuki-Miyaura coupling for the synthesis of sterically hindered biaryls like this compound. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the biaryl product and regenerate the catalyst.
Catalytic Systems:
Ligand Design:
The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle. For the coupling of a sterically demanding substrate like 1-bromo-8-fluoronaphthalene with 2,3-dichlorophenylboronic acid, the use of bulky and electron-rich phosphine ligands is essential to promote high catalytic activity. nih.gov
Monodentate Biaryl Phosphine Ligands: Ligands such as SPhos, XPhos, and Buchwald's generation of dialkylbiaryl phosphines are highly effective for sterically hindered Suzuki-Miyaura couplings. nih.gov Their bulkiness promotes the reductive elimination step and prevents the formation of inactive palladium species.
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and have been shown to be highly effective in stabilizing palladium catalysts, leading to high turnover numbers and efficiency in cross-coupling reactions, including those with sterically hindered substrates. organic-chemistry.org
Water-Soluble Ligands: The development of water-soluble ligands, such as sulfonated phosphines (e.g., s-SPhos), allows the reaction to be performed in aqueous media, offering environmental benefits. scihorizon.com
The selection of the optimal ligand is often determined empirically, and a screening of different ligands may be necessary to achieve the best results for this specific transformation.
Table 1: Common Catalytic Systems for Suzuki-Miyaura Coupling
| Catalyst Precursor | Ligand | Typical Substrates |
|---|---|---|
| Pd(OAc)₂ | SPhos | Sterically hindered aryl chlorides and bromides |
| Pd₂(dba)₃ | XPhos | Electron-rich and electron-poor aryl halides |
| Pd(PPh₃)₄ | None (pre-formed) | Aryl iodides and bromides |
| [Pd(IPr)Cl₂]₂ | IPr (NHC) | Hindered and heteroaryl substrates |
Solvent Effects and Temperature Control in Complex Synthesis
The choice of solvent and the precise control of temperature are critical parameters that significantly impact the yield, reaction rate, and selectivity of the Suzuki-Miyaura coupling.
Solvent Effects:
The solvent must be capable of dissolving the reactants and the catalyst system, and it can also influence the stability of intermediates in the catalytic cycle. A variety of solvents can be employed for Suzuki-Miyaura reactions, with the optimal choice depending on the specific substrates and catalytic system used. digitellinc.com
Aprotic Polar Solvents: Solvents such as 1,4-dioxane, tetrahydrofuran (B95107) (THF), and dimethoxyethane (DME) are widely used and have proven effective in many Suzuki-Miyaura couplings. heia-fr.chnih.gov They are generally good at solvating the palladium catalyst and the organic substrates.
Aqueous Mixtures: The use of aqueous solvent mixtures, often with a co-solvent like ethanol (B145695) or isopropanol, can enhance the reaction rate and is considered a "greener" alternative. acs.org The presence of water can also facilitate the transmetalation step.
Solvent-Free Conditions: In some cases, solvent-free reactions, particularly those utilizing ball milling, have been shown to be effective and environmentally friendly for cross-coupling reactions. nih.gov
It is important to note that the purity of the solvent is crucial, as impurities can poison the catalyst and hinder the reaction. heia-fr.ch
Temperature Control:
Temperature plays a significant role in overcoming the activation energy of the reaction. While many Suzuki-Miyaura reactions can be performed at room temperature, heating is often required for less reactive substrates, such as aryl chlorides or sterically hindered aryl bromides. chemrxiv.orgresearchgate.net
Reaction Rate: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to catalyst decomposition and the formation of side products.
Catalyst Stability: The thermal stability of the palladium-ligand complex must be considered when choosing the reaction temperature. Some catalytic systems are more robust and can tolerate higher temperatures.
Microwave Irradiation: Microwave-assisted heating can significantly reduce reaction times by rapidly and uniformly heating the reaction mixture. This technique has been successfully applied to a variety of cross-coupling reactions.
For the synthesis of this compound, a systematic optimization of the temperature profile would be necessary to achieve a balance between a reasonable reaction rate and the stability of the catalytic system. researchgate.net
Table 2: Influence of Solvent and Temperature on Suzuki-Miyaura Coupling
| Solvent System | Typical Temperature Range (°C) | Advantages |
|---|---|---|
| Toluene | 80-110 | Good for a wide range of substrates |
| 1,4-Dioxane | 80-100 | Effective for many catalyst systems |
| THF | 60-70 | Lower boiling point, easy to remove |
| DME/Water | 80-90 | Often enhances reaction rates |
| 2-Propanol/Water | Room Temperature - 80 | "Green" solvent system |
Advanced Purification Techniques for Target Compound Isolation
The isolation and purification of the final product, this compound, from the reaction mixture is a critical step to obtain a compound of high purity. The crude product will likely contain unreacted starting materials, the palladium catalyst, ligand residues, and byproducts from side reactions. A multi-step purification strategy is typically required.
Initial Work-up:
Following the completion of the reaction, a standard aqueous work-up is performed to remove the inorganic base and other water-soluble impurities. This typically involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) and water. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.
Chromatographic Methods:
Chromatography is the most powerful technique for the purification of organic compounds. jocpr.com
Flash Column Chromatography: This is the most common method for purifying biaryl compounds on a laboratory scale. The crude product is loaded onto a silica (B1680970) gel column and eluted with a suitable solvent system, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent is gradually increased to separate the desired product from impurities.
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be employed. This technique uses a high-pressure pump to pass the solvent through a column packed with a stationary phase, providing excellent separation of closely related compounds.
Supercritical Fluid Chromatography (SFC): SFC is a greener alternative to HPLC that uses supercritical carbon dioxide as the mobile phase. jocpr.com It is particularly effective for the purification of non-polar to moderately polar compounds.
Crystallization:
If the purified this compound is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective final purification step to remove trace impurities and obtain a crystalline product with high purity.
Table 3: Comparison of Purification Techniques
| Technique | Principle | Application |
|---|---|---|
| Flash Column Chromatography | Adsorption | Primary purification of crude product |
| Preparative HPLC | Partition/Adsorption | High-purity separation |
| Supercritical Fluid Chromatography | Partition/Adsorption | "Green" alternative for high-purity separation |
| Crystallization | Solubility | Final purification of solid products |
Mechanistic Insights into the Reactivity of 1 2,3 Dichlorophenyl 8 Fluoronaphthalene
Investigations of Electrophilic Aromatic Substitution Pathways
Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic rings. In the case of 1-(2,3-Dichlorophenyl)-8-fluoronaphthalene, the regioselectivity of electrophilic attack is dictated by the combined influence of the existing substituents.
Steric and Electronic Directing Effects of Dichlorophenyl and Fluoro Substituents
The 1-(2,3-Dichlorophenyl) and 8-fluoro substituents exert significant control over the electron density and accessibility of the naphthalene (B1677914) ring. The fluorine atom, being an electronegative element, is a deactivating group through its strong -I (inductive) effect, which withdraws electron density from the ring, making it less susceptible to electrophilic attack. However, it is also an ortho-, para-director due to its +M (mesomeric) effect, where its lone pairs can donate electron density to the aromatic system.
The 2,3-dichlorophenyl group is a more complex substituent. The chlorine atoms are deactivating due to their -I effect. The phenyl ring itself can be considered as a whole. Its orientation relative to the naphthalene ring will be significantly influenced by the steric hindrance imposed by the peri-positioned fluorine atom. This steric clash will likely force the dichlorophenyl ring to be twisted out of the plane of the naphthalene ring, reducing its ability to exert a significant mesomeric effect. Therefore, its primary influence will be a deactivating inductive effect.
Considering the directing effects on the naphthalene core, the fluorine at C-8 will direct incoming electrophiles to the ortho (C-7) and para (C-5) positions. The dichlorophenyl group at C-1 will primarily exert a deactivating inductive effect, but if any directing influence is considered, it would also be ortho-, para-directing to the C-2 and C-8a positions within its own ring system, which is less relevant for substitution on the naphthalene core.
The steric bulk of the dichlorophenyl group at the C-1 position will severely hinder any electrophilic attack at the adjacent C-2 and C-8a positions. Similarly, the peri-interaction between the C-1 and C-8 substituents will create a sterically crowded environment, making attack at the C-7 and C-8a positions challenging. Therefore, the most likely position for electrophilic attack will be the C-5 position, which is para to the fluorine and relatively less sterically hindered.
| Position | Electronic Effect of Fluorine | Electronic Effect of Dichlorophenyl Group | Steric Hindrance | Predicted Reactivity |
|---|---|---|---|---|
| C-2 | Meta | Ortho (Hindered) | High | Very Low |
| C-3 | - | Meta | Moderate | Low |
| C-4 | - | Para | Low | Moderate |
| C-5 | Para | - | Low | High |
| C-6 | Meta | - | Low | Moderate |
| C-7 | Ortho | - | High | Low |
Elucidation of Reaction Intermediates and Transition States
The mechanism of electrophilic aromatic substitution proceeds through a high-energy carbocation intermediate known as a sigma complex or arenium ion. The stability of this intermediate is a key factor in determining the rate and regioselectivity of the reaction.
For an electrophilic attack at the favored C-5 position, the resulting sigma complex would have the positive charge delocalized over the naphthalene ring. The resonance structures for this intermediate would show the positive charge at the C-6 and C-8 positions, as well as on the carbon bearing the dichlorophenyl group (C-1). The fluorine atom at C-8 can participate in resonance stabilization of the adjacent carbocation at C-8a, which is a contributing resonance structure for attack at C-5.
Computational studies on similar substituted naphthalenes suggest that the transition state leading to the sigma complex will have a structure that is geometrically close to the intermediate itself. The energy of this transition state will be influenced by the electronic stabilization provided by the substituents and any steric strain introduced by the incoming electrophile. The significant steric hindrance around the C-1 and C-8 positions would raise the energy of the transition states for attack at the C-2, C-7, and C-8a positions, further favoring substitution at the C-5 position.
Analysis of Nucleophilic Substitution Reactions Involving the Fluorine Atom
The presence of a fluorine atom on the aromatic ring opens up the possibility of nucleophilic aromatic substitution (SNAAr) reactions.
Facilitated Nucleophilic Aromatic Substitution Mechanisms
In contrast to electrophilic substitution, nucleophilic aromatic substitution is favored by the presence of electron-withdrawing groups on the aromatic ring. The fluorine atom itself, while a good leaving group in SNAAr reactions due to its high electronegativity which polarizes the C-F bond, is not sufficient to activate the ring on its own.
The mechanism involves the attack of a nucleophile on the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanion. The negative charge in the Meisenheimer complex is delocalized over the naphthalene ring. The stability of this intermediate is the rate-determining factor for the reaction. The subsequent loss of the fluoride (B91410) ion is a fast step that restores the aromaticity of the ring.
| Nucleophile | Reaction Conditions | Predicted Outcome |
|---|---|---|
| Methoxide (CH₃O⁻) | High Temperature, Polar Aprotic Solvent | Likely to proceed |
| Ammonia (NH₃) | High Pressure and Temperature | Possible, but may require harsh conditions |
| Thiolates (RS⁻) | Relatively Mild Conditions | Good candidate for substitution |
Influence of the Naphthalene Ring System on Fluorine Reactivity
The naphthalene ring system itself plays a crucial role in the reactivity of the fluorine atom. Compared to a benzene (B151609) ring, the naphthalene system is more polarizable and can better accommodate the negative charge of the Meisenheimer complex through its extended π-system. This inherent property of the naphthalene core contributes to a higher reactivity towards nucleophilic attack compared to a similarly substituted benzene derivative.
However, the peri-interaction with the bulky 1-(2,3-dichlorophenyl) group could also play a role. While it provides electronic activation, it might also sterically hinder the approach of the nucleophile to the C-8 position. The outcome of this interplay between electronic activation and steric hindrance would depend on the size of the incoming nucleophile. Smaller nucleophiles would be more likely to react successfully.
Reduction and Oxidation Chemistry of the Compound
The redox chemistry of this compound is expected to be influenced by both the naphthalene core and its substituents.
Reduction:
The naphthalene ring can be reduced under various conditions. Catalytic hydrogenation, for instance, would likely lead to the saturation of one or both of the aromatic rings. The substitution pattern may influence the regioselectivity of the reduction, with the less sterically hindered ring potentially being reduced first. Chemical reduction, for example using dissolving metals like sodium in liquid ammonia (Birch reduction), could lead to the formation of di- or tetrahydro-naphthalene derivatives. The electron-withdrawing substituents would generally make the compound more susceptible to reduction compared to unsubstituted naphthalene.
Oxidation:
Oxidation of the naphthalene core is generally more difficult than that of simpler aromatic compounds due to its high resonance stability. Strong oxidizing agents like potassium permanganate or chromic acid can lead to the cleavage of the aromatic rings, potentially forming phthalic acid derivatives. jchps.com The presence of the deactivating dichlorophenyl and fluoro groups would likely make the naphthalene ring more resistant to oxidation. Under milder conditions, oxidation might occur at the phenyl substituent, especially if it is not fully deactivated by the chlorine atoms.
| Reaction Type | Reagent | Potential Products |
|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | Tetrahydro- or Decahydronaphthalene derivatives |
| Birch Reduction | Na, NH₃, EtOH | Dihydronaphthalene derivatives |
| Strong Oxidation | KMnO₄, heat | Ring-opened products (e.g., substituted phthalic acids) |
Selective Chemical Reduction of the Dichlorophenyl Moiety
The selective reduction of the dichlorophenyl group in this compound presents a synthetic challenge due to the presence of multiple reducible halogen-carbon bonds. Catalytic hydrogenation is a common method for the dehalogenation of aryl halides. The reaction typically proceeds via oxidative addition of the C-X bond to a metal surface, followed by hydrogenolysis.
The selectivity of this reduction is influenced by several factors, including the catalyst, solvent, and reaction conditions. Palladium-based catalysts, such as palladium on carbon (Pd/C), are often employed for such transformations. The selective removal of one chlorine atom over the other can be anticipated based on steric hindrance and electronic effects. The chlorine atom at the 2-position is flanked by the naphthalene ring, making it more sterically hindered than the chlorine at the 3-position. Consequently, the 3-chloro group is expected to be more accessible to the catalyst surface and thus more readily reduced.
Furthermore, the C-F bond on the naphthalene ring is generally more resistant to reduction under typical catalytic hydrogenation conditions compared to C-Cl bonds, ensuring the integrity of the 8-fluoro substituent.
Table 1: Hypothetical Data for Selective Reduction of this compound
| Entry | Catalyst | Solvent | Temperature (°C) | Pressure (atm H₂) | Major Product | Yield (%) |
| 1 | 5% Pd/C | Ethanol (B145695) | 25 | 1 | 1-(2-Chloro-3-phenyl)-8-fluoronaphthalene | 75 |
| 2 | 10% Pd/C | Ethyl Acetate (B1210297) | 50 | 5 | 1-(Phenyl)-8-fluoronaphthalene | 85 |
| 3 | Raney Nickel | Methanol | 60 | 10 | 1-(Phenyl)-8-fluoronaphthalene | 90 |
Oxidative Transformations of the Naphthalene Framework
The naphthalene framework of this compound is susceptible to oxidative transformations, although the electron-withdrawing substituents render it less reactive than unsubstituted naphthalene. Oxidation can lead to a variety of products, including quinones, phenols, and ring-opened derivatives.
The regioselectivity of oxidation is directed by the existing substituents. The fluorine atom at the 8-position and the dichlorophenyl group at the 1-position are both deactivating and ortho-, para-directing for electrophilic attack. However, in many oxidation reactions, the initial step involves the formation of an epoxide. The positions most susceptible to epoxidation are typically the 5,6- and to a lesser extent, the 3,4- double bonds, which are the most electron-rich and least sterically hindered.
Under strong oxidizing conditions, such as with permanganate or chromic acid, the naphthalene ring can undergo oxidative cleavage. This would likely occur at the unsubstituted ring, leading to the formation of phthalic acid derivatives. Milder oxidizing agents, such as peroxy acids, may lead to the formation of naphthoquinones. The atmospheric oxidation initiated by hydroxyl radicals is also a relevant transformation pathway. acs.orgrsc.org
Table 2: Plausible Products from the Oxidation of this compound
| Oxidizing Agent | Plausible Major Product |
| m-CPBA | This compound-5,6-epoxide |
| KMnO₄, heat | 3-(2,3-Dichlorophenyl)-6-fluorophthalic acid |
| O₃, then Zn/H₂O | 2-(2-Formyl-6-fluorophenyl)-1-(2,3-dichlorophenyl)ethanone |
Examination of Metalation Reactions and Halogen-Metal Exchange
Metalation reactions, particularly those involving organolithium reagents, are powerful tools for the functionalization of aromatic rings. wikipedia.org In the case of this compound, both deprotonation (hydrogen-metal exchange) and halogen-metal exchange are possible pathways.
Regiospecificity in Deprotonation and Metalation Processes
The regioselectivity of deprotonation is governed by the directing ability of the substituents on the aromatic rings. baranlab.orgscribd.com The fluorine atom on the naphthalene ring is a weak ortho-directing group for lithiation. The chlorine atoms on the phenyl ring are also ortho-directing, but their primary influence is inductive, increasing the acidity of adjacent protons.
Given the steric hindrance around the 1- and 8-positions of the naphthalene ring, direct deprotonation at the 2- or 7-positions is less likely. On the dichlorophenyl ring, the proton at the 4-position is flanked by two chlorine atoms, which significantly increases its acidity, making it a likely site for deprotonation with a strong, non-hindered base like n-butyllithium. However, the proton at the 6-position is ortho to a chlorine and adjacent to the bulky naphthalene moiety, which could also influence its reactivity.
Halogen-metal exchange is another important reaction pathway, particularly with butyllithium reagents. The exchange rate generally follows the trend I > Br > Cl. researchgate.net Therefore, chlorine-lithium exchange is less favorable than bromine or iodine exchange but can occur, especially at low temperatures to prevent side reactions. The chlorine at the 2-position is more sterically hindered, so the exchange is more likely to occur at the 3-position of the dichlorophenyl ring.
Synthetic Utility of Organometallic Intermediates
The organometallic intermediates formed through deprotonation or halogen-metal exchange are valuable for the synthesis of new derivatives of this compound. These lithiated species are potent nucleophiles and can react with a wide range of electrophiles.
For instance, the aryllithium species generated by deprotonation at the 4-position of the dichlorophenyl ring can be trapped with electrophiles such as aldehydes, ketones, carbon dioxide, or alkyl halides to introduce new functional groups at this position. Similarly, if selective halogen-metal exchange can be achieved at the 3-position, subsequent reactions with electrophiles would provide access to a different set of derivatives.
These organometallic intermediates can also participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, to form new carbon-carbon bonds. nih.govfiveable.meyoutube.com This would allow for the introduction of aryl, vinyl, or alkyl groups, further expanding the chemical space accessible from this compound.
Table 3: Potential Synthetic Transformations via Organometallic Intermediates
| Metalation Site | Electrophile | Resulting Functional Group |
| C4 of Dichlorophenyl | CO₂ then H₃O⁺ | Carboxylic acid |
| C4 of Dichlorophenyl | DMF | Aldehyde |
| C3 of Dichlorophenyl (via halogen-metal exchange) | B(OMe)₃ then H₃O⁺ | Boronic acid |
| C3 of Dichlorophenyl (via halogen-metal exchange) | PhCHO | Hydroxyphenylmethyl |
Advanced Spectroscopic Characterization of 1 2,3 Dichlorophenyl 8 Fluoronaphthalene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule with the complexity of 1-(2,3-Dichlorophenyl)-8-fluoronaphthalene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is essential for a comprehensive structural assignment. The following sections detail the predicted NMR data for this compound.
Proton (¹H) NMR for Structural Connectivity and Diastereomeric Ratio Determination
Proton (¹H) NMR spectroscopy reveals information about the hydrogen atoms in a molecule. The chemical shift of a proton is indicative of its electronic environment, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, providing insights into the connectivity of the carbon skeleton.
The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would be expected to show a complex pattern of signals in the aromatic region, typically between 7.0 and 8.0 ppm. The protons on the dichlorophenyl ring and the fluoronaphthalene ring system would exhibit distinct chemical shifts and coupling patterns due to the influence of the halogen substituents and the steric hindrance between the two aromatic rings.
Predicted ¹H NMR Data:
| Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.68 | d | H-4' |
| 7.63 | d | H-6' |
| 7.58 | t | H-5' |
| 7.45 | d | H-5 |
| 7.40 | t | H-6 |
| 7.35 | t | H-3 |
| 7.30 | d | H-4 |
| 7.25 | t | H-7 |
| 7.10 | d | H-2 |
Note: The assignments are tentative and based on general principles of NMR spectroscopy and predicted data from online software. The exact chemical shifts and coupling constants can vary.
Fluorine (¹⁹F) NMR for Fluorine Chemical Environment Analysis
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. The chemical shift of the fluorine atom is highly dependent on its electronic environment. In this compound, the single fluorine atom at the 8-position of the naphthalene (B1677914) ring is expected to produce a single signal in the ¹⁹F NMR spectrum. The predicted chemical shift would be influenced by the electron-withdrawing nature of the naphthalene system and any through-space interactions with the dichlorophenyl ring. The signal may also exhibit coupling to nearby protons, which would be observable in a high-resolution spectrum.
Predicted ¹⁹F NMR Data:
| Predicted Chemical Shift (ppm) |
| -115 to -125 |
Note: The predicted chemical shift is relative to a standard reference (e.g., CFCl₃) and can be influenced by the solvent and prediction algorithm used.
Carbon (¹³C) NMR and Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would theoretically produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of their substituents. The aromatic carbons are expected to resonate in the region of 110-160 ppm. The carbon atom bonded to the fluorine (C-8) would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).
Predicted ¹³C NMR Data:
| Predicted Chemical Shift (ppm) | Assignment |
| 158.5 (d, ¹JCF ≈ 250 Hz) | C-8 |
| 138.1 | C-1' |
| 134.5 | C-2' or C-3' |
| 134.2 | C-2' or C-3' |
| 133.0 | C-4a |
| 131.5 | C-1 |
| 130.8 | C-8a |
| 129.5 | C-6' |
| 128.7 | C-5' |
| 128.2 | C-4' |
| 127.9 | C-5 |
| 127.1 | C-6 |
| 126.4 | C-4 |
| 125.8 | C-3 |
| 124.0 | C-7 |
| 115.2 (d, ²JCF ≈ 20 Hz) | C-7 |
Note: Assignments are tentative. The 'd' indicates a doublet due to carbon-fluorine coupling.
Two-Dimensional (2D) NMR Techniques:
To unambiguously assign the proton and carbon signals, 2D NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A COSY experiment would reveal proton-proton couplings within the same spin system. For instance, correlations would be expected between adjacent protons on the naphthalene and dichlorophenyl rings (e.g., between H-2 and H-3, H-3 and H-4, etc., on the naphthalene ring).
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each protonated carbon by correlating the signals from the ¹H and ¹³C NMR spectra.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule. For example, the proton at C-2 would be expected to show a correlation to C-4 and C-8a.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a technique that provides a very precise measurement of the mass-to-charge ratio (m/z) of ions. This high precision allows for the determination of the elemental composition of a molecule.
Exact Mass Determination for Elemental Composition Verification
The molecular formula of this compound is C₁₆H₉Cl₂F. Using the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, and ¹⁹F), the theoretical monoisotopic mass can be calculated. This calculated exact mass can then be compared to the experimentally determined mass from an HRMS instrument to confirm the elemental composition. The presence of two chlorine atoms will result in a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum, with relative intensities of approximately 9:6:1.
Calculated Exact Mass:
| Molecular Formula | Isotope | Calculated Monoisotopic Mass (Da) |
| C₁₆H₉³⁵Cl₂¹⁹F | [M]⁺ | 290.0146 |
| C₁₆H₉³⁵Cl³⁷Cl¹⁹F | [M+2]⁺ | 292.0117 |
| C₁₆H₉³⁷Cl₂¹⁹F | [M+4]⁺ | 293.9087 |
Fragmentation Pathway Analysis for Structural Elucidation
In addition to providing the exact mass of the molecular ion, mass spectrometry can be used to fragment the molecule and analyze the resulting fragment ions. The fragmentation pattern is often characteristic of the molecule's structure. For this compound, fragmentation would likely involve the cleavage of the bond between the two aromatic rings and the loss of halogen atoms.
Predicted Fragmentation Pathways:
A plausible fragmentation pathway for this compound would involve the following steps:
Loss of a chlorine atom: The molecular ion [C₁₆H₉Cl₂F]⁺ could lose a chlorine radical to form the [C₁₆H₉ClF]⁺ ion.
Loss of a second chlorine atom: The [C₁₆H₉ClF]⁺ ion could then lose the second chlorine radical to form the [C₁₆H₉F]⁺ ion.
Loss of HF: The molecular ion or fragment ions could undergo rearrangement and lose a neutral molecule of hydrogen fluoride (B91410) (HF).
Cleavage of the aryl-aryl bond: The bond connecting the dichlorophenyl and fluoronaphthalene rings could cleave, leading to fragments corresponding to each of the aromatic systems.
Table of Predicted Major Fragments:
| m/z (for ³⁵Cl) | Possible Formula | Description |
| 290.0146 | [C₁₆H₉Cl₂F]⁺ | Molecular Ion |
| 255.0382 | [C₁₆H₉ClF]⁺ | Loss of a Cl atom |
| 220.0618 | [C₁₆H₉F]⁺ | Loss of two Cl atoms |
| 145.0135 | [C₁₀H₆F]⁺ | Fluoronaphthyl cation |
| 144.9928 | [C₆H₃Cl₂]⁺ | Dichlorophenyl cation |
Note: The fragmentation pattern is a prediction and the actual observed fragments and their relative intensities may vary depending on the ionization method and collision energy used in the mass spectrometer.
Vibrational Spectroscopy (Infrared and Raman)
The infrared and Raman spectra of this compound are expected to be rich with distinct bands corresponding to its constituent functional groups. The primary vibrational modes of interest include C-H, C-F, C-Cl, and aromatic C=C stretching and bending vibrations.
Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The naphthalene and dichlorophenyl rings of the molecule would contribute to a series of sharp absorption bands in this region. Aromatic C=C stretching vibrations, characteristic of the phenyl and naphthalene rings, are expected to produce a set of bands between 1600 cm⁻¹ and 1400 cm⁻¹. researchgate.net
The carbon-halogen bonds will also exhibit characteristic vibrations. The C-F stretching vibration is typically strong and appears in the 1250-1000 cm⁻¹ region of the IR spectrum. The C-Cl stretching vibrations are found at lower frequencies, generally in the 800-600 cm⁻¹ range. The presence of two adjacent chlorine atoms on the phenyl ring may lead to coupled vibrations, resulting in a complex pattern of bands in this region.
In-plane and out-of-plane C-H bending vibrations for the substituted aromatic rings will be present in the fingerprint region (below 1300 cm⁻¹). The substitution pattern on both the naphthalene and phenyl rings will influence the exact position and intensity of these bands, providing valuable structural information.
Table 1: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aromatic C=C | Stretching | 1600 - 1400 |
| C-F | Stretching | 1250 - 1000 |
| C-Cl | Stretching | 800 - 600 |
| Aromatic C-H | In-plane bending | 1300 - 1000 |
| Aromatic C-H | Out-of-plane bending | 900 - 675 |
Note: These are expected ranges and the actual experimental values may vary.
The rotational freedom around the single bond connecting the dichlorophenyl group to the naphthalene ring allows for different molecular conformations. These different spatial arrangements, or conformers, can potentially be identified through subtle shifts in the vibrational fingerprint region of the IR and Raman spectra. The dihedral angle between the two aromatic rings defines the conformation, and variations in this angle can influence the vibrational coupling between the rings.
Computational studies, such as Density Functional Theory (DFT), are often employed to predict the vibrational spectra of different stable conformers. researchgate.net By comparing the experimentally obtained spectra with the calculated spectra for various conformations, it is possible to deduce the predominant conformation in a given state (e.g., solid, liquid, or gas). For instance, specific low-frequency modes, such as torsional vibrations involving the inter-ring bond, are particularly sensitive to conformational changes.
X-ray Crystallography for Solid-State Structure Determination
A single-crystal X-ray diffraction study of this compound would reveal the exact spatial orientation of the dichlorophenyl and fluoronaphthalene moieties. The naphthalene and phenyl rings are expected to be largely planar, as is typical for aromatic systems. A key structural parameter is the dihedral angle between the plane of the naphthalene ring and the plane of the dichlorophenyl ring. Steric hindrance between the ortho-chloro substituent and the perihydrogen on the naphthalene ring would likely force the two rings into a non-coplanar arrangement. Similar twisted conformations are observed in related structures. mdpi.com
The bond lengths and angles within the aromatic rings are expected to be within the normal ranges for sp²-hybridized carbon atoms, although minor distortions may occur due to substituent effects. For example, the C-Cl and C-F bond lengths will be consistent with those observed in other chlorinated and fluorinated aromatic compounds.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pbca |
| Dihedral Angle (Naphthalene-Phenyl) | 40-70° |
| C-C (aromatic) bond length | 1.37 - 1.42 Å |
| C-Cl bond length | ~1.74 Å |
| C-F bond length | ~1.36 Å |
Note: This data is hypothetical and would need to be confirmed by experimental X-ray diffraction analysis.
The arrangement of molecules within the crystal lattice, known as crystal packing, is governed by various intermolecular forces. mdpi.com In the case of this compound, several types of non-covalent interactions are anticipated to play a role in the solid-state assembly.
Due to the presence of multiple aromatic rings, π-π stacking interactions are likely to be a significant feature of the crystal packing. rsc.orgchemrxiv.orgchemrxiv.org In these interactions, the electron-rich π systems of adjacent naphthalene and/or phenyl rings align in a parallel or offset fashion.
Halogen bonding is another important intermolecular interaction that could be present. The chlorine and fluorine atoms, with their regions of positive and negative electrostatic potential, can interact with other electronegative or electropositive atoms in neighboring molecules. Short contacts involving chlorine and fluorine atoms are often observed in the crystal structures of halogenated compounds. researchgate.net
Computational and Theoretical Chemistry Studies on 1 2,3 Dichlorophenyl 8 Fluoronaphthalene
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods provide detailed information about electron distribution, molecular geometry, and energetic stability.
Density Functional Theory (DFT) for Ground State Geometry and Electronic Properties
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as the ground state geometry, by finding the minimum energy conformation on the potential energy surface.
For 1-(2,3-dichlorophenyl)-8-fluoronaphthalene, DFT calculations would predict key geometric parameters such as bond lengths, bond angles, and dihedral angles. For instance, a study on 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine utilized the B3LYP functional with a 6-311G(d,p) basis set to optimize the molecular structure. researchgate.net A similar approach for this compound would elucidate the spatial relationship between the dichlorophenyl ring and the fluoronaphthalene moiety, which is crucial for understanding its chemical behavior.
Furthermore, DFT is used to calculate essential electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more likely to be reactive. Theoretical studies on similar aromatic compounds have successfully used DFT to analyze these frontier orbitals. mdpi.com
Table 1: Representative Calculated Geometric Parameters for this compound using DFT
| Parameter | Calculated Value (Å or °) |
|---|---|
| C-Cl (ortho) Bond Length | Data not available in search results |
| C-Cl (meta) Bond Length | Data not available in search results |
| C-F Bond Length | Data not available in search results |
| Inter-ring C-C Bond Length | Data not available in search results |
| Inter-ring Dihedral Angle | Data not available in search results |
Ab Initio Methods for Reaction Pathway Energetics and Transition State Mapping
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are often more computationally demanding than DFT but can provide highly accurate results, particularly for reaction energetics.
These methods are invaluable for mapping reaction pathways by locating transition states and calculating activation energies. This information is crucial for predicting reaction mechanisms and kinetics. For a molecule like this compound, ab initio calculations could be used to explore potential metabolic pathways or degradation mechanisms.
A study on a related compound, trans-1,2-dihydroxy-1,2-dihydro-8-fluoronaphthalene, utilized ab initio methods at the 4-21G level to determine the effect of fluorine substitution on conformational and structural properties. nih.gov This research highlights how these methods can be used to understand the influence of specific substituents on molecular stability and structure. nih.gov
Molecular Dynamics Simulations for Conformational Flexibility
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational flexibility and dynamic behavior of a molecule in various environments, such as in solution.
For this compound, the rotation around the single bond connecting the dichlorophenyl and fluoronaphthalene rings is a key conformational feature. MD simulations can explore the potential energy landscape associated with this rotation, identifying the most stable conformations and the energy barriers between them. These simulations track structural changes over time, providing insights into the molecule's flexibility. nih.gov This information is critical for understanding how the molecule might interact with biological targets or other molecules.
Table 2: Illustrative Torsional Angle Dynamics from Molecular Dynamics Simulations
| Simulation Time (ps) | Inter-ring Dihedral Angle (°) | Potential Energy (kcal/mol) |
|---|---|---|
| 0 | Data not available in search results | Data not available in search results |
| 100 | Data not available in search results | Data not available in search results |
| 200 | Data not available in search results | Data not available in search results |
| ... | ... | ... |
Prediction of Spectroscopic Parameters and Spectral Interpretation
Computational methods are extensively used to predict spectroscopic parameters, which aids in the interpretation of experimental spectra and the structural characterization of molecules.
Computational NMR Chemical Shift Calculation and Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. Computational methods can predict NMR chemical shifts (δ) with increasing accuracy, providing a powerful tool for assigning experimental signals and confirming structural assignments.
The prediction of ¹H and ¹³C NMR chemical shifts for complex organic molecules is routinely performed using DFT methods, often employing the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov For this compound, the presence of a fluorine atom makes ¹⁹F NMR particularly relevant. The calculation of ¹⁹F chemical shifts can be challenging, but various computational protocols have been developed to achieve reliable results. nih.gov The accuracy of these calculations is typically assessed by comparing the computed chemical shifts to experimental data, often involving a linear regression analysis to correct for systematic errors. nih.gov
Table 3: Hypothetical Calculated vs. Experimental ¹⁹F NMR Chemical Shifts
| Method/Basis Set | Calculated δ (ppm) | Experimental δ (ppm) | Deviation (ppm) |
|---|---|---|---|
| B3LYP/6-31G(d) | Data not available | Data not available | Data not available |
| ωB97XD/aug-cc-pVDZ | Data not available | Data not available | Data not available |
Theoretical Vibrational Frequency Analysis
Theoretical vibrational frequency analysis is used to predict the infrared (IR) and Raman spectra of a molecule. These calculations, typically performed using DFT, determine the frequencies and intensities of the fundamental vibrational modes. The resulting theoretical spectrum can be compared with experimental spectra to aid in the assignment of vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes.
For a molecule with 23 atoms like 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, there are 63 normal modes of vibration. researchgate.net A similar analysis for this compound would involve calculating these modes and their corresponding frequencies. To improve agreement with experimental data, the calculated frequencies are often scaled by an empirical scaling factor. researchgate.net A detailed assignment of these vibrational modes can be achieved through a Potential Energy Distribution (PED) analysis. researchgate.net
Table 4: Representative Calculated Vibrational Frequencies and Assignments
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |
|---|---|---|
| ν(C-H) aromatic | Data not available | Aromatic C-H stretch |
| ν(C=C) aromatic | Data not available | Aromatic C=C stretch |
| ν(C-F) | Data not available | C-F stretch |
| ν(C-Cl) | Data not available | C-Cl stretch |
Analysis of Int-ramolecular Charge Distribution and Reactivity Prediction
The analysis of intramolecular charge distribution provides crucial insights into the electronic structure of a molecule. This understanding is fundamental for predicting its chemical behavior, including reactivity, stability, and intermolecular interactions. Computational methods are essential tools for visualizing and quantifying this distribution.
Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It illustrates the electrostatic potential on the electron density surface, providing a guide to the molecule's reactivity towards charged reactants.
The MEP map is color-coded to indicate different regions of electrostatic potential. Typically, red areas signify regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue areas indicate regions of positive potential, which are electron-poor and prone to nucleophilic attack. Green and yellow areas represent regions of neutral or near-zero potential. By analyzing the MEP map of this compound, one could identify the likely sites for electrophilic and nucleophilic interactions, providing qualitative predictions about its chemical reactivity.
Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions. It provides a localized, "natural" Lewis-like description of the molecular wavefunction, which helps in understanding charge transfer and hyperconjugative interactions.
Reactivity Indices from Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity).
The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. From the HOMO and LUMO energy values, various reactivity indices can be calculated, such as:
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): A global measure of electrophilic character.
If computational data for this compound were available, these indices could be calculated to provide a quantitative prediction of its reactivity profile.
Synthesis and Investigation of Derivatives and Analogues of 1 2,3 Dichlorophenyl 8 Fluoronaphthalene
Structural Modifications of the Dichlorophenyl Moiety
The dichlorophenyl ring of 1-(2,3-dichlorophenyl)-8-fluoronaphthalene offers several avenues for structural diversification. These modifications can significantly influence the electronic properties and spatial arrangement of the molecule.
The nature and position of halogen substituents on the phenyl ring can be altered to fine-tune the molecule's properties. This can be achieved by employing differently halogenated phenylboronic acids or organozinc reagents in the initial cross-coupling synthesis. For example, analogues with bromo, iodo, or mixed halogen substituents can be prepared.
Furthermore, post-synthetic halogenation of the this compound core can introduce additional halogen atoms at specific positions. Regioselective halogenation of the dichlorophenyl ring can be challenging due to the existing deactivating chloro substituents. However, under forcing conditions or with specific catalysts, further halogenation may be achieved. The table below illustrates potential halogenated derivatives that could be synthesized.
| Compound Name | Phenyl Substituents | Naphthalene (B1677914) Substituent |
| 1-(2,3,4-Trichlorophenyl)-8-fluoronaphthalene | 2,3,4-Trichloro | 8-Fluoro |
| 1-(2,3-Dibromo-4-chlorophenyl)-8-fluoronaphthalene | 2,3-Dibromo, 4-Chloro | 8-Fluoro |
| 1-(2-Chloro-3-iodophenyl)-8-fluoronaphthalene | 2-Chloro, 3-Iodo | 8-Fluoro |
This table represents hypothetical derivatives based on known synthetic transformations.
Beyond halogenation, a wide array of other functional groups can be introduced onto the dichlorophenyl moiety to create a library of analogues. This can be accomplished either by starting with appropriately substituted phenyl precursors or by post-synthetic modification of the biaryl system. For instance, palladium-catalyzed cross-coupling reactions can be used to introduce cyano, alkoxy, or amino groups.
| Compound Name | Phenyl Substituents | Naphthalene Substituent |
| 1-(2,3-Dichloro-4-methoxyphenyl)-8-fluoronaphthalene | 2,3-Dichloro, 4-Methoxy | 8-Fluoro |
| 1-(2,3-Dichloro-4-cyanophenyl)-8-fluoronaphthalene | 2,3-Dichloro, 4-Cyano | 8-Fluoro |
| 1-(2,3-Dichloro-4-aminophenyl)-8-fluoronaphthalene | 2,3-Dichloro, 4-Amino | 8-Fluoro |
This table represents hypothetical derivatives based on known synthetic transformations.
Functionalization and Derivatization of the Fluoronaphthalene Core
The 8-fluoronaphthalene core provides a versatile platform for further chemical modifications, allowing for the exploration of reactivity at its unsubstituted positions and even more complex ring transformations.
The unsubstituted positions on the fluoronaphthalene ring are susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation. The directing effects of the existing 1-aryl and 8-fluoro substituents will govern the regioselectivity of these reactions. The fluorine atom is an ortho-, para-director, while the bulky 1-aryl group may sterically hinder attack at adjacent positions.
For instance, nitration of this compound would likely yield a mixture of nitro-substituted isomers. The precise reaction conditions can be optimized to favor the formation of a particular isomer. Subsequent reduction of the nitro group would provide access to the corresponding amino derivatives, which can be further functionalized.
Nucleophilic aromatic substitution (SNAr) is also a possibility, particularly if additional electron-withdrawing groups are present on the naphthalene ring. The fluorine atom itself could potentially be displaced by a strong nucleophile under harsh conditions, although this is generally difficult on an electron-rich naphthalene system without strong activation.
More complex derivatizations can involve ring transformations and cyclization reactions. For example, if a suitable functional group is introduced at the 2-position of the naphthalene ring, intramolecular cyclization could lead to the formation of novel polycyclic aromatic systems.
Additionally, Diels-Alder reactions involving the naphthalene core, although challenging due to its aromaticity, could provide access to highly complex, three-dimensional structures. Such transformations would likely require high temperatures and pressures or specific catalytic activation.
Stereochemical Control and Diastereoselectivity in Derivative Synthesis
Due to the steric hindrance caused by the substituents at the ortho positions of the biaryl linkage (the 2,3-dichloro groups on the phenyl ring and the 8-fluoro and per-hydrogen on the naphthalene ring), this compound and its derivatives can exhibit atropisomerism. This phenomenon arises from restricted rotation around the single bond connecting the two aromatic rings, leading to the existence of stable, non-interconverting enantiomers.
The synthesis of enantiomerically pure atropisomers is a significant challenge in organic chemistry. Atroposelective synthesis can be approached through several strategies, including the use of chiral catalysts in the cross-coupling step, the employment of chiral auxiliaries, or the separation of racemic mixtures via chiral chromatography.
In the context of derivative synthesis, if a new stereocenter is introduced into the molecule, for example, through a reaction on a side chain, the existing axial chirality can influence the stereochemical outcome of the reaction, leading to diastereoselectivity. The degree of diastereoselectivity will depend on the proximity of the reacting center to the chiral axis and the nature of the transition state.
Elucidation of Structure-Reactivity Relationships in Analogous Systems of this compound Remains a Developing Field
The exploration of structure-reactivity relationships is fundamental to understanding how the architectural modifications of a molecule influence its chemical behavior and properties. For a compound like this compound, such studies would systematically alter specific moieties to observe resulting changes in reactivity, electronic properties, and biological interactions. Key areas of investigation would typically include the influence of the dichlorophenyl group, the fluorine substituent on the naphthalene core, and the rotational dynamics around the aryl-naphthalene bond.
In analogous systems, such as other substituted arylnaphthalenes, research has demonstrated that the nature and position of substituents on both the naphthalene and the phenyl rings can dramatically alter the compound's characteristics. For instance, the electronic properties of the molecule are heavily influenced by the electron-withdrawing or electron-donating nature of the substituents. In the case of this compound, the chlorine and fluorine atoms are strongly electron-withdrawing, which would be expected to significantly impact the electron density distribution across the naphthalene ring system.
Furthermore, the steric hindrance introduced by the substituents at the 2 and 3 positions of the phenyl ring, as well as the fluorine at the 8-position of the naphthalene ring, would impose conformational constraints. These constraints can affect the molecule's ability to adopt a planar or twisted geometry, which in turn influences its photophysical properties and its potential to interact with biological targets.
While detailed experimental data for this compound is not currently available, a hypothetical exploration of its structure-reactivity relationships can be extrapolated from general principles of organic chemistry. The following table outlines potential areas of investigation and the expected impact of structural modifications.
| Structural Modification | Anticipated Effect on Reactivity and Properties |
| Variation of Phenyl Ring Substituents | Alteration of electronic properties (e.g., replacing chlorine with electron-donating groups like methoxy (B1213986) could increase electron density on the naphthalene core). Changes in steric bulk could affect the dihedral angle between the phenyl and naphthalene rings, influencing conjugation and photophysical properties. |
| Modification of Naphthalene Core Substituents | Shifting the position of the fluorine atom or introducing other substituents would directly impact the electronic landscape of the naphthalene system. This could influence its susceptibility to electrophilic or nucleophilic attack. |
| Introduction of Functional Groups | The addition of reactive functional groups would open avenues for further derivatization and conjugation to other molecules, enabling the development of probes or materials with specific functions. |
The synthesis of a focused library of analogues, followed by systematic investigation using techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling, would be essential to build a comprehensive understanding of the structure-reactivity relationships for this class of compounds. Such studies would be invaluable for the rational design of novel materials or therapeutic agents based on the 1-phenylnaphthalene (B165152) scaffold.
Advanced Applications in Organic Synthesis and Materials Science Research
Utility as a Versatile Building Block in Complex Molecule Construction
The unique electronic and steric characteristics of 1-(2,3-Dichlorophenyl)-8-fluoronaphthalene make it a valuable building block in organic synthesis. The presence of multiple, distinct halogen atoms (fluorine and chlorine) at specific positions allows for selective and sequential chemical transformations, a key requirement for the efficient construction of complex molecular architectures.
Precursor in Multi-Step Organic Synthesis
In the realm of multi-step organic synthesis, this compound can serve as a versatile precursor. The fluorine and chlorine substituents can act as handles for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are fundamental for the formation of carbon-carbon bonds. The differential reactivity of the C-F and C-Cl bonds can be exploited for regioselective functionalization. For instance, the C-Cl bonds are generally more susceptible to palladium-catalyzed cross-coupling reactions than the more robust C-F bond. This allows for the sequential introduction of different functional groups, paving the way for the synthesis of highly elaborate molecules.
Furthermore, the naphthalene (B1677914) scaffold itself is a common core in many biologically active compounds and functional materials. The ability to selectively modify the periphery of the this compound molecule enables the synthesis of a diverse library of derivatives with potentially interesting biological or material properties.
| Coupling Reaction | Catalyst | Potential Transformation of this compound |
| Suzuki Coupling | Pd(PPh₃)₄ | Selective reaction at C-Cl bonds with boronic acids to introduce new aryl or alkyl groups. |
| Stille Coupling | PdCl₂(PPh₃)₂ | Reaction with organostannanes at the C-Cl positions for the formation of C-C bonds. |
| Sonogashira Coupling | PdCl₂(PPh₃)₂/CuI | Coupling of terminal alkynes at the C-Cl positions to introduce alkynyl moieties. |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ | Formation of C-N bonds by reacting with amines at the C-Cl positions. |
Design Element for Novel Polycyclic Aromatic Compounds
Polycyclic aromatic hydrocarbons (PAHs) are a class of molecules with significant interest in materials science due to their unique electronic and photophysical properties. wikipedia.orgnih.gov this compound can serve as a key design element for the synthesis of novel and larger PAHs. researchgate.netnih.govrsc.org Intramolecular cyclization reactions, such as Scholl reactions, can be envisioned to extend the polycyclic system by forming new rings. The substitution pattern of the starting material would dictate the regiochemistry of the cyclization, leading to well-defined PAH structures.
The presence of the dichlorophenyl group introduces a twisted dihedral angle relative to the naphthalene plane. This non-planarity can be a desirable feature in the design of some functional materials, as it can disrupt crystal packing and enhance solubility. rsc.org Subsequent chemical modifications can then be used to planarize the system or to introduce other functional groups that modulate the electronic properties of the final PAH.
Exploration in Advanced Functional Materials
The electronic properties of this compound, stemming from the combination of an electron-rich naphthalene core and electron-withdrawing halogen substituents, make it an intriguing candidate for applications in advanced functional materials.
Potential in Organic Electronic Devices and Optoelectronic Materials
Fluorinated and chlorinated aromatic compounds are widely investigated for their potential use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). numberanalytics.com The introduction of fluorine atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can improve the stability and performance of organic semiconductors.
While specific data for this compound is not available, the properties of related functionalized naphthalenes suggest its potential. For instance, naphthalene diimides (NDIs), which are electron-deficient naphthalene derivatives, are known to be excellent n-type semiconductors. acs.orgrsc.orgacs.orgbohrium.comnih.gov The electron-withdrawing nature of the chloro and fluoro substituents in this compound could impart n-type semiconducting properties.
| Property | Effect of Fluorination/Chlorination | Relevance to Organic Electronics |
| HOMO/LUMO Energy Levels | Lowering of both HOMO and LUMO levels | Improved air stability and charge injection/transport properties. |
| Electron Affinity | Increased electron affinity | Potential for n-type semiconducting behavior. |
| Intermolecular Interactions | Can lead to favorable packing motifs | Influences charge mobility in thin films. |
| Solubility | Can be tuned by the nature and position of halogens | Important for solution-based processing of devices. |
Contributions to Supramolecular Assemblies and Recognition Systems
The field of supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, well-defined structures. Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, has emerged as a powerful tool for the construction of supramolecular assemblies. chemrxiv.orgacs.org
The chlorine and fluorine atoms in this compound can participate in halogen bonding, acting as halogen bond donors. This property can be exploited to direct the self-assembly of the molecule into specific architectures, such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. rsc.org The dichlorophenyl group offers two potential halogen bond donors, which could lead to the formation of intricate and robust supramolecular structures. The fluorine atom can also participate in hydrogen bonding and other non-covalent interactions. This multi-faceted interaction capability makes this compound a promising building block for crystal engineering and the design of molecular recognition systems.
Research as Probes or Ligands in Biochemical Assays
Fluorinated organic molecules have found widespread use as probes in biochemical and medicinal studies, largely due to the unique properties of the fluorine atom. mdpi.com The fluorine-19 (¹⁹F) nucleus is magnetically active and has a high gyromagnetic ratio, making it an excellent nucleus for nuclear magnetic resonance (NMR) spectroscopy. acs.orgresearchgate.net
Given the presence of a fluorine atom, this compound could potentially be developed into a ¹⁹F NMR probe for studying biological systems. researchgate.net The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment. If this molecule were to bind to a biological target, such as a protein or a nucleic acid, changes in the ¹⁹F NMR signal could provide valuable information about the binding event and the nature of the binding site. acs.orgresearchgate.net
Furthermore, naphthalene-based fluorescent probes are extensively used for the detection of various biologically relevant species. nih.gov While the intrinsic fluorescence of this compound is not documented, it could serve as a scaffold for the development of new fluorescent probes. The dichlorophenyl and fluoro substituents can be further functionalized to introduce specific recognition motifs or to modulate the photophysical properties of the naphthalene core.
No Publicly Available Research Found for this compound
Following a comprehensive search of publicly available scientific literature and chemical databases, no specific research or data could be found for the chemical compound This compound .
This includes a lack of information regarding its application in advanced organic synthesis, materials science, or any studies related to its molecular interactions with biological macromolecules. Consequently, there is no available data on its ligand binding affinities or its potential as a bioactive molecular scaffold.
The initial search aimed to gather information on:
Molecular Interaction Studies: How the compound interacts with biological targets such as enzymes and receptors.
Ligand Binding Affinities: The strength of the compound's binding to these biological targets.
Principles for Designing Bioactive Molecular Scaffolds: How the core structure of the compound could be used as a basis for developing new biologically active molecules.
It is possible that this compound is a novel chemical entity that has not yet been synthesized or characterized in published research, or it may be an intermediate in a proprietary synthetic pathway that is not publicly disclosed. Therefore, the requested article focusing solely on the advanced applications and molecular properties of "this compound" cannot be generated at this time due to the absence of foundational scientific data.
Future Research Directions and Emerging Opportunities
Development of Sustainable and Greener Synthetic Methodologies
Key areas of focus include:
Catalytic C-H Activation: Moving away from classical cross-coupling reactions that require pre-functionalized starting materials, direct C-H activation/arylation presents a more atom-economical approach. Research into transition-metal catalysts (such as palladium, rhodium, or ruthenium) capable of selectively activating C-H bonds on both the naphthalene (B1677914) and dichlorophenyl rings would be a major advancement.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a powerful tool for forging C-C bonds under mild conditions. Developing a photocatalytic cycle for the coupling of the two aryl fragments could significantly reduce the energy input and allow for the use of less toxic reagents.
Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more benign alternatives like water, supercritical fluids, or bio-derived solvents would drastically improve the environmental footprint of the synthesis.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Catalytic C-H Activation | Higher atom economy, reduced waste from pre-functionalization steps. | Development of selective and efficient transition-metal catalysts. |
| Photoredox Catalysis | Mild reaction conditions, use of visible light as a renewable energy source. | Design of suitable photocatalysts and optimization of reaction parameters. |
| Greener Solvents | Reduced environmental impact and improved worker safety. | Solubility studies and reaction optimization in alternative media. |
Integration with Automated Synthesis and Flow Chemistry Platforms
The translation of synthetic protocols from batch to continuous flow processes is a rapidly growing area in chemical manufacturing. For 1-(2,3-Dichlorophenyl)-8-fluoronaphthalene, the integration of its synthesis with automated platforms and flow chemistry offers numerous advantages.
Future research in this domain would involve:
Development of Flow-Based Synthetic Routes: Designing a continuous process where reagents are mixed and reacted in a flowing stream within a reactor. This can lead to improved reaction control, enhanced safety (especially for exothermic reactions), and easier scalability.
In-line Purification and Analysis: Integrating purification techniques (like continuous crystallization or chromatography) and analytical methods (such as HPLC or NMR) directly into the flow system would enable real-time monitoring and quality control, leading to a more efficient and streamlined process.
Robotic Optimization: Utilizing automated robotic systems to rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) to identify the optimal parameters for the synthesis of this compound and its derivatives.
Harnessing Advanced Computational Modeling for Predictive Chemistry
Computational chemistry provides a powerful lens through which to understand and predict the behavior of molecules. For this compound, advanced computational modeling can guide experimental efforts and accelerate discovery.
Emerging opportunities in this area include:
Predicting Physicochemical Properties: Using quantum mechanical calculations (like Density Functional Theory, DFT) to predict key properties such as molecular geometry, electronic structure, and spectroscopic signatures. This can aid in the characterization of the molecule and its potential interactions.
Mechanism Elucidation: Modeling potential reaction pathways for the synthesis of this compound to understand the underlying mechanisms of catalytic cycles and identify potential side reactions.
Virtual Screening for Novel Applications: Employing molecular docking and other computational screening techniques to predict the potential biological or material science applications of this compound by simulating its interaction with various targets.
| Computational Approach | Application | Potential Outcome |
| Density Functional Theory (DFT) | Calculation of electronic structure and molecular properties. | Prediction of reactivity, spectroscopic data, and dipole moments. |
| Molecular Dynamics (MD) | Simulation of molecular motion and interactions over time. | Understanding conformational flexibility and intermolecular interactions. |
| Virtual Screening/Docking | Predicting binding affinity to biological targets or material interfaces. | Identification of potential applications in drug discovery or materials science. |
Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Chemical Biology
The true potential of novel molecules like this compound is often realized through interdisciplinary collaborations. Its unique electronic and steric properties make it an intriguing candidate for exploration in diverse fields.
Future interdisciplinary research could focus on:
Materials Science: Investigating the use of this compound as a building block for novel organic electronic materials. Its halogenated and polycyclic aromatic structure could be leveraged to create organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or novel liquid crystals.
Chemical Biology: Exploring the potential of this compound as a molecular probe or a scaffold for the development of new bioactive compounds. The specific arrangement of its chloro and fluoro substituents could lead to unique interactions with biological macromolecules.
Supramolecular Chemistry: Studying the self-assembly properties of this compound and its derivatives to create new supramolecular structures with interesting photophysical or host-guest properties.
The exploration of this compound is still in its infancy. However, by embracing sustainable synthetic practices, leveraging automation and computational tools, and fostering interdisciplinary collaborations, the scientific community can unlock the full potential of this and other complex aromatic systems, paving the way for future innovations.
Q & A
Q. What methodologies are recommended for synthesizing 1-(2,3-Dichlorophenyl)-8-fluoronaphthalene with high purity?
- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the dichlorophenyl group to the fluoronaphthalene core. Use palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, as described in protocols for analogous halogenated naphthalenes . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization in ethanol can achieve >95% purity. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC with UV detection (λ = 254 nm) .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Employ a combination of spectroscopic techniques:
- NMR : ¹H/¹³C NMR to confirm substituent positions and electronic environments. Fluorine-19 NMR can resolve fluorine coupling interactions .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS for molecular ion validation and fragmentation pattern analysis .
- X-ray Crystallography : Resolve crystal packing and steric effects of the dichlorophenyl group (if single crystals are obtainable) .
Computational tools like Gaussian or ORCA can predict electronic properties (HOMO-LUMO gaps) using DFT calculations .
Q. What in vivo and in vitro models are suitable for preliminary toxicity screening of this compound?
- Methodological Answer :
- In Vitro : Use hepatic (HepG2) and renal (HEK293) cell lines to assess cytotoxicity (MTT assay) and oxidative stress markers (ROS detection). Include CYP450 inhibition assays due to fluorinated and chlorinated moieties .
- In Vivo : Rodent models (rats/mice) for acute toxicity (OECD 423 guidelines). Monitor body weight, hepatic/renal function (ALT, AST, BUN), and histopathology. Exposure routes: oral gavage or intraperitoneal injection .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicological data across studies?
- Methodological Answer :
- Systematic Review : Follow PRISMA guidelines to screen literature (e.g., PubMed, TOXCENTER) using Boolean queries like "(2,3-dichlorophenyl OR fluoronaphthalene) AND (toxicity OR bioaccumulation)" .
- Meta-Analysis : Normalize data by dose, exposure duration, and model system. Use statistical tools (e.g., RevMan) to identify outliers or confounders (e.g., solvent effects in in vitro studies) .
- Mechanistic Studies : Compare metabolite profiles (LC-MS/MS) and receptor-binding assays (e.g., AhR activation) to clarify species-specific responses .
Q. What computational strategies predict the environmental persistence and bioaccumulation potential of this compound?
- Methodological Answer :
- QSAR Models : Apply EPI Suite to estimate logP (lipophilicity), biodegradation (BIOWIN), and bioaccumulation factor (BCF). Validate with experimental logKow measurements .
- Molecular Dynamics Simulations : Simulate interactions with lipid bilayers or soil organic matter (GROMACS) to assess partitioning behavior .
- Trojan Horse Effect Screening : Test for metabolite formation (e.g., dehalogenation products) using hepatic microsomes (S9 fraction) .
Q. How can metabolic pathways of this compound be elucidated in mammalian systems?
- Methodological Answer :
- Phase I Metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactor. Identify hydroxylated or dechlorinated metabolites via LC-HRMS .
- Phase II Conjugation : Screen for glucuronidation/sulfation using UDPGA or PAPS cofactors. Compare species-specific isoforms (e.g., UGT1A1 vs. UGT2B7) .
- Isotope Labeling : Synthesize ¹⁸F- or ³⁶Cl-labeled analogs to track metabolite distribution in vivo (autoradiography) .
Q. What advanced analytical methods quantify trace levels of this compound in environmental matrices?
- Methodological Answer :
- Sample Preparation : Solid-phase extraction (C18 cartridges) for water samples; Soxhlet extraction (dichloromethane) for soil/sediment .
- Detection : GC-MS/MS with electron capture detection (ECD) for halogen specificity. Use EPA Method 8270 for validation .
- Quality Control : Spike recovery tests (70–120%) and internal standards (e.g., deuterated naphthalene-d8) to correct matrix effects .
Q. What strategies improve cross-species extrapolation of toxicokinetic data?
- Methodological Answer :
- PBPK Modeling : Develop physiologically based pharmacokinetic models using parameters like tissue:blood partition coefficients and clearance rates from in vitro assays .
- Allometric Scaling : Adjust doses between rodents and humans using body surface area normalization (FDA guidelines) .
- Omics Integration : Correlate transcriptomic (RNA-seq) or proteomic data with adverse outcome pathways (AOPs) to identify conserved biomarkers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
